molecular formula C30H42O2 B14234209 2,6-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 332083-43-9

2,6-Bis[(2-ethylhexyl)oxy]anthracene

Cat. No.: B14234209
CAS No.: 332083-43-9
M. Wt: 434.7 g/mol
InChI Key: LLKIMPGBYPXOIN-UHFFFAOYSA-N
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Description

2,6-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 2-ethylhexyl groups attached to the anthracene core via ether linkages. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of 2,6-dihydroxyanthracene with 2-ethylhexyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the ether bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-ethylhexyl)oxy]anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(2-ethylhexyl)oxy]anthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications such as fluorescence imaging and OLEDs. The molecular targets and pathways involved in these processes are typically related to the interaction of the excited state with surrounding molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(9-anthracenylethynyl)-9,10-bis[(2-ethylhexyl)oxy]anthracene
  • 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione

Comparison

Compared to similar compounds, 2,6-Bis[(2-ethylhexyl)oxy]anthracene is unique due to its specific substitution pattern and the presence of 2-ethylhexyl groups. These structural features contribute to its distinct photophysical properties, making it particularly suitable for applications in optoelectronics and fluorescence imaging .

Properties

CAS No.

332083-43-9

Molecular Formula

C30H42O2

Molecular Weight

434.7 g/mol

IUPAC Name

2,6-bis(2-ethylhexoxy)anthracene

InChI

InChI=1S/C30H42O2/c1-5-9-11-23(7-3)21-31-29-15-13-25-18-28-20-30(16-14-26(28)17-27(25)19-29)32-22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3

InChI Key

LLKIMPGBYPXOIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCC(CC)CCCC

Origin of Product

United States

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